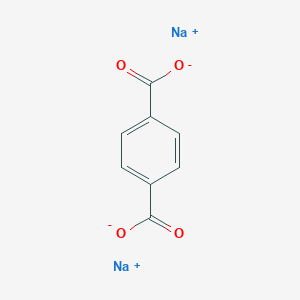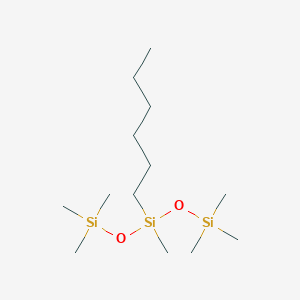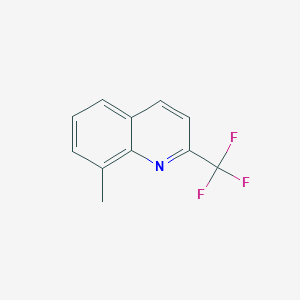![molecular formula C24H35F3O5 B159330 7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid CAS No. 1027401-98-4](/img/structure/B159330.png)
7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid
Descripción general
Descripción
The compound “7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid” is a complex organic molecule. It has a molecular formula of C24H31F3O5 and an average mass of 456.495 Da . The structure contains several functional groups, including hydroxyl groups and a trifluoromethyl group .
Molecular Structure Analysis
The molecule has a complex structure with several stereocenters, indicating that it exists in multiple stereoisomers . The presence of hydroxyl groups and a trifluoromethyl group contribute to its polarity .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 600.0±50.0 °C at 760 mmHg, and a flash point of 316.6±30.1 °C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 12 freely rotating bonds . Its polar surface area is 98 Å2 .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- Synthesis and Structural Elucidation : The compound has been explored in the context of synthesizing diarylheptanoids and related structures. For example, Ma, Jin, Yang, and Liu (2004) isolated seven new diarylheptanoids from the rhizomes of Zingiber officinale, which share structural similarities with the compound (Ma, Jin, Yang, & Liu, 2004).
Biological Activity and Applications
- Inhibition of Enzymes : Hoffman et al. (1985) and Chan et al. (1993) studied similar compounds for their inhibitory effects on enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A reductase. These studies indicate the potential of such compounds in modulating biological pathways (Hoffman et al., 1985), (Chan et al., 1993).
Chemical Properties and Reactions
- Chemical Reactions and Properties : Research by Harris and Harris (1969) on similar heptanoic acid derivatives has provided insights into their chemical properties, such as lactonization reactions and stability (Harris & Harris, 1969).
Mecanismo De Acción
Target of Action
The primary targets of CHEMBL39784 are yet to be definitively identified . The identification of a compound’s primary targets is crucial for understanding its therapeutic potential and side effects. This information can be obtained through various experimental techniques and computational methods .
Mode of Action
It is known that the mode of action of a compound involves its binding to its targets, leading to changes in the targets’ function and subsequent biological effects .
Biochemical Pathways
The specific biochemical pathways affected by CHEMBL39784 are currently unknown . It is known that compounds can affect various biochemical pathways, leading to changes in cellular processes and functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL39784 are yet to be determined . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolism, and its excretion from the body .
Result of Action
It is known that the action of a compound at the molecular and cellular level can lead to various effects, including changes in cellular function and structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . These factors can include temperature, humidity, light intensity, and soil composition, among others .
Propiedades
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVAWVBHUBDAPY-AHJNKEMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)
![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)


